2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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Description
2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis of 3-heteroarylthioquinoline derivatives showcased their antituberculosis and cytotoxicity activities, revealing compounds with significant activity against Mycobacterium tuberculosis without toxic effects against mouse fibroblast cell lines (Selvam et al., 2011). Another study on triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties highlighted their antipyretic and anti-inflammatory activities, suggesting potential therapeutic applications (Ghorab et al., 2010).
Antimicrobial Evaluation
Further research into quinazoline derivatives, such as the novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, demonstrated potent antibacterial and antifungal activities against various microbial strains. This suggests a promising avenue for developing new antimicrobial agents (Ghosh et al., 2015).
Structural and Chemical Studies
The crystal structure of related quinazoline compounds, such as 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, has been elucidated to understand better their molecular interactions and potential binding sites for further chemical modifications and drug design (El‐Hiti et al., 2014).
Pharmacophore Modeling
Pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety provided insights into their antimicrobial activities, demonstrating how certain compounds exhibit promising antibacterial activity, which could be optimized for specific therapeutic targets (Ghorab et al., 2013).
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-16-17(2)19(4)23(20(5)18(16)3)15-30-26-27-24-14-10-9-13-22(24)25(29)28(26)21-11-7-6-8-12-21/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENTVXYAHZHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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